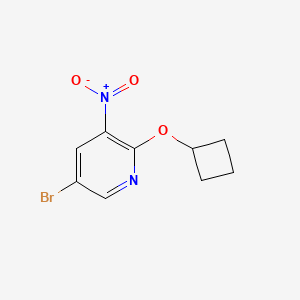
5-Bromo-2-cyclobutoxy-3-nitro-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclobutoxy-3-nitro-pyridine is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of pyridine, substituted with bromine, cyclobutoxy, and nitro groups
Preparation Methods
The synthesis of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine typically involves multiple steps:
Bromination: The starting material, 2-cyclobutoxy-3-nitropyridine, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to ensure regioselectivity.
Cyclobutoxylation: The brominated intermediate is then subjected to a cyclobutoxylation reaction
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
5-Bromo-2-cyclobutoxy-3-nitro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclobutoxy group, to form corresponding ketones or carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
5-Bromo-2-cyclobutoxy-3-nitro-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 5-Bromo-2-cyclobutoxy-3-nitro-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the bromine and cyclobutoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-cyclobutoxy-3-nitro-pyridine include:
2-Bromo-5-nitropyridine: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
5-Bromo-3-nitropyridine-2-carbonitrile: Contains a nitrile group instead of a cyclobutoxy group, which can alter its reactivity and applications.
5-Bromo-2-hydroxy-3-nitropyridine: The hydroxy group can participate in hydrogen bonding, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications.
Properties
CAS No. |
947534-27-2 |
|---|---|
Molecular Formula |
C9H9BrN2O3 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-bromo-2-cyclobutyloxy-3-nitropyridine |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-4-8(12(13)14)9(11-5-6)15-7-2-1-3-7/h4-5,7H,1-3H2 |
InChI Key |
OYONVLRCSXXULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


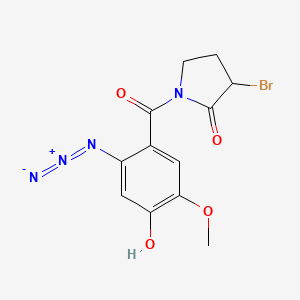
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
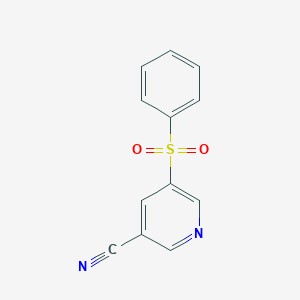
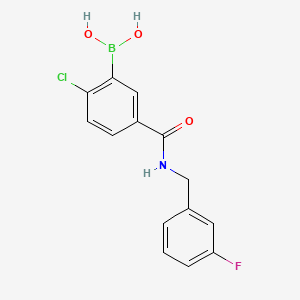
![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)

![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
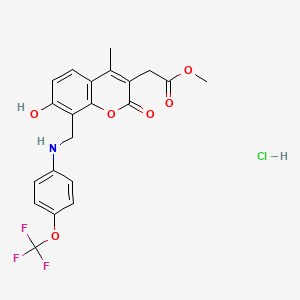
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)

![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)

